3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane
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Overview
Description
3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This compound features a unique bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. Such structures are of significant interest in the field of drug discovery due to their potential bioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane can be achieved through various synthetic routes. One common method involves the use of palladium-catalyzed reactions of aziridines. This approach allows for the formation of the bicyclic structure with high stereoselectivity . Another method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using flow chemistry techniques. These methods allow for the continuous production of the compound with high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen heterocycle and the bicyclic structure .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents such as thionyl chloride .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amines .
Scientific Research Applications
3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications. In chemistry, it is used as a key synthetic intermediate in the total synthesis of various target molecules . In biology and medicine, this compound is of interest due to its potential bioactive properties, making it a valuable scaffold for drug discovery . Additionally, it has applications in the industrial production of bioactive molecules .
Mechanism of Action
The mechanism of action of 3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen heterocycle in the compound allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane include other azabicyclo[3.2.1]octane derivatives, such as 2-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane .
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of the azepane ring and the oxa-azabicyclo[3.2.1]octane structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H22N2O |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
3-(azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C12H22N2O/c1-2-10(5-7-13-6-1)14-8-11-3-4-12(9-14)15-11/h10-13H,1-9H2 |
InChI Key |
OPQXMHJJWZSUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)N2CC3CCC(C2)O3 |
Origin of Product |
United States |
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